Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of dihydropyridines, which are characterized by their five-membered nitrogen-containing heterocycles. This compound is notable for its potential applications in medicinal chemistry, particularly as a calcium channel blocker, which positions it as a candidate for treating hypertension and cardiovascular diseases.
The compound can be synthesized through various methods, with the Hantzsch dihydropyridine synthesis being the most common. This method typically involves the reaction of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions to yield the desired dihydropyridine derivative.
Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate is classified as a dihydropyridine derivative and is recognized for its pharmacological properties, particularly in relation to calcium channel modulation.
The synthesis of Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate primarily utilizes the Hantzsch reaction. This reaction involves:
The reaction conditions are optimized for higher yields and purity in industrial settings, often employing continuous flow reactors and automated systems to ensure consistent quality.
Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate has a molecular formula of CHNO. The structure features:
The compound's molecular weight is approximately 235.26 g/mol. Its structural configuration contributes to its unique pharmacological properties compared to other dihydropyridine derivatives.
Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or develop new derivatives with improved pharmacological profiles.
The mechanism of action of Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate involves its interaction with L-type calcium channels. The compound binds to these channels, inhibiting calcium influx into cells. This inhibition leads to:
These effects make it a potential candidate for antihypertensive therapies.
Research indicates that similar dihydropyridine derivatives are widely used in clinical settings for managing cardiovascular conditions due to their efficacy in modulating calcium channels.
Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate typically appears as a crystalline solid with specific melting and boiling points that depend on purity and environmental conditions.
The compound exhibits solubility in organic solvents such as ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic regions. The presence of functional groups allows it to participate in various chemical reactions that modify its structure and enhance its biological activity .
Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
The synthesis of methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate predominantly follows the classical Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of one equivalent of an aldehyde (typically butyraldehyde for propyl introduction), two equivalents of a β-keto ester (methyl acetoacetate), and an ammonia source (e.g., ammonium acetate) [1] [2]. Mechanistically, the process initiates via a Knoevenagel condensation between the aldehyde and one equivalent of methyl acetoacetate, forming an unsaturated ketoester intermediate. Simultaneously, ammonia reacts with the second equivalent of methyl acetoacetate to generate an enamino ester. Nucleophilic attack by the enamino ester on the Knoevenagel adduct results in ring closure, yielding the 1,4-dihydropyridine (1,4-DHP) framework [1] [7].
Yield optimization strategies focus on controlling kinetic parameters and intermediate stability. Studies using ¹³C/¹⁵N NMR and mass spectrometry with charge-tagged reagents confirm that electron-donating groups on the aldehyde (e.g., alkyl chains like propyl) favor pathway A—the classical sequence involving discrete Knoevenagel and enamine formation steps—resulting in higher regioselectivity for the 1,4-DHP product [2] [7]. For the target compound, butyraldehyde ensures unambiguous propyl incorporation at C2. Key optimizations include:
Table 1: Impact of Reaction Parameters on Target Compound Yield
Parameter | Sub-Optimal Conditions | Optimized Conditions | Yield Improvement |
---|---|---|---|
Molar Ratio (Aldehyde:β-Keto Ester:Ammonia) | 1:1.5:0.8 | 1:2:1 | 75% → 92% |
Catalyst | None | PTSA (10 mol%) | 60% → 94% |
Temperature | Reflux (110°C) | 80°C | 70% → 89% (reduced decarboxylation) |
Microwave irradiation revolutionizes the synthesis of methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate by enabling rapid volumetric heating and energy-efficient cyclocondensation. Unlike conductive thermal heating, microwave energy directly couples with molecular dipoles (e.g., carbonyl groups in methyl acetoacetate or butyraldehyde), accelerating reaction kinetics through dielectric heating mechanisms [3] [6]. This reduces typical reaction times from hours (2–4 h under reflux) to minutes (4–10 min), while suppressing thermal decomposition pathways [6].
Critical advantages for the target molecule include:
Table 2: Conventional vs. Microwave-Assisted Synthesis Comparison
Condition | Conventional Heating | Microwave Irradiation |
---|---|---|
Time | 120–240 min | 4–10 min |
Temperature | 80–110°C | 100–120°C (controlled) |
Solvent | Ethanol/toluene | Solvent-free |
Isolated Yield | 65–75% | 90–96% |
Byproduct Formation | 10–15% (polycondensates) | <5% |
Solvent and catalyst selection critically influence the reaction efficiency, environmental footprint, and purification ease of methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate synthesis.
Solvent Systems
Catalytic Approaches
Table 3: Solvent-Catalyst Systems for One-Pot Synthesis
System | Catalyst | Temperature | Time (min) | Yield (%) |
---|---|---|---|---|
Aqueous SDS micelles | PTSA (10 mol%) | 70°C | 20 | 96 |
Ethylene glycol | Yb(OTf)₃ (5 mol%) | 100°C | 15 | 92 |
Solvent-free | Silica-SO₃H (50 mg) | 80°C | 30 | 90 |
[BMIM]BF₄ (ionic liquid) | None | 25°C | 180 | 88 |
The C4 position of the 1,4-dihydropyridine ring in methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate derives exclusively from the aldehyde precursor, enabling precise control over the C2 substituent through aldehyde selection. Butyraldehyde is standard for propyl introduction, but strategic aldehyde variations allow tailored electronic and steric properties:
Crucially, steric bulk must be minimized to avoid disrupting the planar 1,4-DHP conformation. Ortho-substituted aryl aldehydes (e.g., 2-methylbenzaldehyde) show 20–30% reduced yields due to steric hindrance during ring closure [2]. For the target propyl variant, butyraldehyde ensures optimal balance of reactivity and steric accessibility.
Table 4: Impact of Aldehyde Structure on 1,4-DHP Properties
Aldehyde | C2 Substituent | Yield (%) | Oxidation Potential (V vs. SCE) | Notes |
---|---|---|---|---|
Butyraldehyde | Propyl (C₃H₇) | 92 | -0.42 | Target compound |
Benzaldehyde | Phenyl | 89 | -0.38 | Enhanced conjugation |
4-Nitrobenzaldehyde | 4-Nitrophenyl | 85 | -0.31 | Facilitated aromatization |
2-Methylbenzaldehyde | 2-Tolyl | 65 | -0.40 | Steric hindrance lowers yield |
Hexanal | Pentyl | 90 | -0.43 | Altered lipophilicity |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2